molecular formula C7H10Cl2F2N2 B6200015 4-(aminomethyl)-2,6-difluoroaniline dihydrochloride CAS No. 2694729-43-4

4-(aminomethyl)-2,6-difluoroaniline dihydrochloride

Cat. No.: B6200015
CAS No.: 2694729-43-4
M. Wt: 231.1
InChI Key:
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Description

4-(aminomethyl)-2,6-difluoroaniline dihydrochloride is a chemical compound with the molecular formula C7H10Cl2F2N2 It is an organic compound that contains both amine and fluorine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-2,6-difluoroaniline dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluoroaniline.

    Aminomethylation: The 2,6-difluoroaniline undergoes aminomethylation, where a methylamine group is introduced to the aromatic ring. This step often involves the use of formaldehyde and a reducing agent such as sodium cyanoborohydride.

    Formation of Dihydrochloride Salt: The resulting 4-(aminomethyl)-2,6-difluoroaniline is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include:

    Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate the aminomethylation reaction.

    Purification: Using techniques such as crystallization or recrystallization to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-2,6-difluoroaniline dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

4-(aminomethyl)-2,6-difluoroaniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-2,6-difluoroaniline dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to signal transduction, metabolism, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)aniline dihydrochloride: A similar compound with a different substitution pattern on the aromatic ring.

    2,6-difluoroaniline: The starting material for the synthesis of 4-(aminomethyl)-2,6-difluoroaniline dihydrochloride.

Uniqueness

This compound is unique due to the presence of both aminomethyl and difluoro groups on the aromatic ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(aminomethyl)-2,6-difluoroaniline dihydrochloride involves the reaction of 2,6-difluoroaniline with formaldehyde and hydrochloric acid to form 4-(aminomethyl)-2,6-difluoroaniline, which is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2,6-difluoroaniline", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2,6-difluoroaniline is reacted with formaldehyde and hydrochloric acid in a solvent such as ethanol or water to form 4-(aminomethyl)-2,6-difluoroaniline.", "Step 2: The resulting 4-(aminomethyl)-2,6-difluoroaniline is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Step 3: The dihydrochloride salt can be isolated by filtration or precipitation and dried to obtain the final product." ] }

CAS No.

2694729-43-4

Molecular Formula

C7H10Cl2F2N2

Molecular Weight

231.1

Purity

95

Origin of Product

United States

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